molecular formula C13H19FN2O B2660337 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline CAS No. 1233954-78-3

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline

Cat. No.: B2660337
CAS No.: 1233954-78-3
M. Wt: 238.306
InChI Key: YFJOXACNOFWELQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.3 g/mol It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring along with an aniline group

Preparation Methods

The synthesis of 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Fluorination: Introduction of the fluorine atom onto the benzene ring.

    Amination: Introduction of the aniline group.

    Etherification: Formation of the methoxy group attached to the piperidine ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis efficiently .

Chemical Reactions Analysis

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents on the benzene ring are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in determining its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline can be compared with other similar compounds, such as:

    2-Fluoroaniline: Lacks the piperidine and methoxy groups, resulting in different chemical and biological properties.

    6-[(1-Methylpiperidin-4-yl)methoxy]aniline: Lacks the fluorine atom, which affects its reactivity and interactions.

    2-Fluoro-6-methoxyaniline: Lacks the piperidine group, leading to different applications and effects.

The presence of the fluorine atom and the piperidine ring in this compound makes it unique and valuable for specific research and industrial applications .

Properties

IUPAC Name

2-fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16-7-5-10(6-8-16)9-17-12-4-2-3-11(14)13(12)15/h2-4,10H,5-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJOXACNOFWELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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